N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide
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Overview
Description
N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, dichlorophenyl group, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with cyclopropylmethoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of certain enzymes or modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxy)acetamide
- N-[cyano(2,3-dichlorophenyl)methyl]-2-(ethoxy)acetamide
- N-[cyano(2,3-dichlorophenyl)methyl]-2-(propoxy)acetamide
Uniqueness
N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c15-11-3-1-2-10(14(11)16)12(6-17)18-13(19)8-20-7-9-4-5-9/h1-3,9,12H,4-5,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDCQQQKOMTGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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